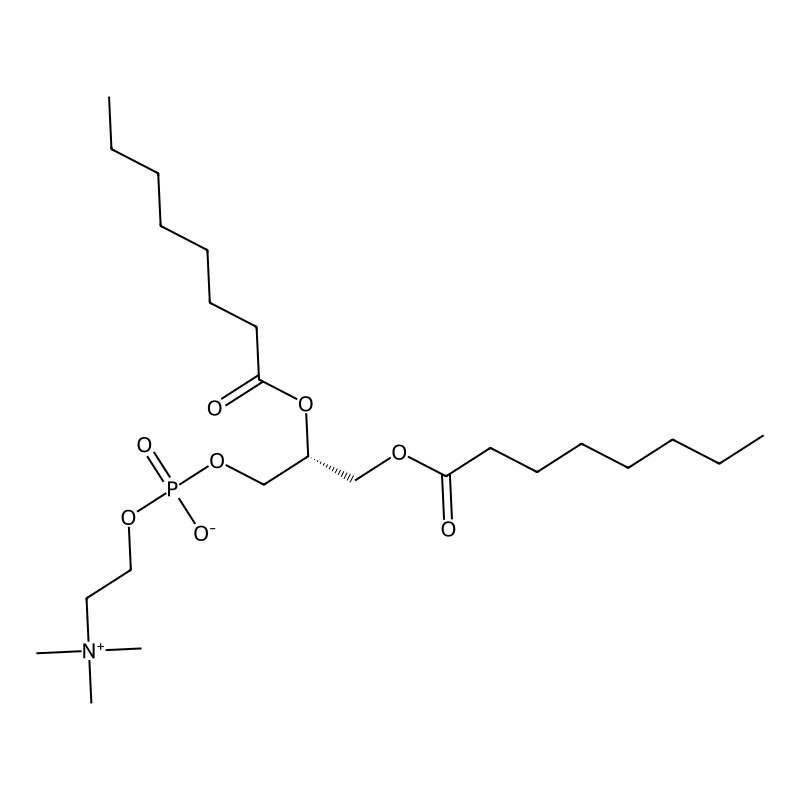

1,2-Dioctanoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery

DOPC's ability to form stable bilayers and vesicles makes it a popular choice for developing liposomes. These microscopic spheres can encapsulate drugs and deliver them to specific targets within the body, potentially improving drug efficacy and reducing side effects [].

Membrane Mimicry

DOPC's structure closely resembles the natural phospholipids found in cell membranes. This allows researchers to use DOPC in in vitro experiments to mimic the behavior of cell membranes and study various cellular processes, such as membrane protein function and interaction with drugs [].

Nanoparticle Design

DOPC can be used as a component in the design of nanoparticles for various research purposes. The phospholipid's properties can help stabilize nanoparticles, improve their biocompatibility, and facilitate their cellular uptake [].

Fundamental Membrane Biophysics

DOPC serves as a model system for studying the fundamental biophysical properties of membranes, such as their fluidity, permeability, and interaction with various molecules. This knowledge is crucial for understanding various cellular processes and developing new therapeutic strategies [].

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is classified as a 1,2-diacyl-sn-glycero-3-phosphocholine, where the acyl groups at positions 1 and 2 are octanoyl (C8:0). This compound is characterized by its hydrophilic head group (phosphocholine) and two hydrophobic octanoyl tails. It is often used as a synthetic analog of natural phosphatidylcholine species, which are essential components of cell membranes .

DOPC's primary function in research lies in its ability to form liposomes. Liposomes are spherical vesicles composed of phospholipid bilayers that can encapsulate drugs or other molecules. The hydrophobic interior of the liposome can hold hydrophobic drugs, while the hydrophilic exterior allows for interaction with water and biological systems. DOPC, with its balanced hydrophobic and hydrophilic properties, is a commonly used phospholipid for creating stable and efficient liposomes for drug delivery research [].

This compound exhibits several biological activities due to its structural properties. It is involved in membrane formation and stabilization, contributing to cellular integrity. Furthermore, 1,2-dioctanoyl-sn-glycero-3-phosphocholine has been studied for its role in modulating cell signaling pathways and influencing the behavior of various cell types . Its unique fatty acid composition may also affect its interaction with membrane proteins.

Synthesis of 1,2-dioctanoyl-sn-glycero-3-phosphocholine typically involves the following steps:

- Formation of Glycerol Backbone: The glycerol backbone is synthesized through the reaction of glycerol with appropriate acyl chlorides or fatty acids.

- Acylation: The glycerol backbone is then acylated with octanoic acid or its derivatives at the sn-1 and sn-2 positions.

- Phosphorylation: The final step involves attaching the phosphocholine head group to the glycerol backbone through phosphorylation.

These methods allow for the production of high-purity 1,2-dioctanoyl-sn-glycero-3-phosphocholine suitable for research and industrial use .

1,2-Dioctanoyl-sn-glycero-3-phosphocholine has diverse applications across various fields:

- Biochemical Research: Used as a model phospholipid to study membrane dynamics and lipid-protein interactions.

- Drug Delivery: Its ability to form liposomes makes it useful in drug delivery systems.

- Cosmetic Formulations: Incorporated into formulations for its emulsifying properties.

- Food Industry: Used as an emulsifier in food products.

The compound's unique properties make it valuable for both academic research and commercial applications .

Research indicates that 1,2-dioctanoyl-sn-glycero-3-phosphocholine interacts with various biomolecules such as proteins and enzymes. These interactions can influence cellular processes like signaling pathways and membrane fluidity. Studies have shown that this compound can modulate the activity of certain enzymes involved in lipid metabolism, highlighting its potential therapeutic implications .

Several compounds share structural similarities with 1,2-dioctanoyl-sn-glycero-3-phosphocholine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Phosphatidylcholine | Contains palmitic acid (C16:0) chains |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | Phosphatidylcholine | Contains oleic acid (C18:1) chains |

| 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | Phosphatidylcholine | Contains hexanoic acid (C6:0) chains |

Uniqueness

The uniqueness of 1,2-dioctanoyl-sn-glycero-3-phosphocholine lies in its short-chain octanoyl fatty acids compared to other phosphatidylcholines. This structural difference influences its physical properties such as melting point and fluidity within lipid bilayers, making it particularly useful for specific applications in drug delivery systems and membrane studies .

Synthetic Routes and Substrate Specificity

DiC8PC is synthesized through regioselective acylation of sn-glycero-3-phosphocholine (GPC). The process involves sequential esterification of the glycerol backbone at the sn-1 and sn-2 positions with octanoyl groups, followed by headgroup modification. Key synthetic strategies include:

Chemical Synthesis

Stepwise Acylation:

GPC is protected at the sn-3 hydroxyl group to prevent undesired acylation. Octanoyl chloride (2.2 equivalents per hydroxyl) reacts with the sn-1 and sn-2 positions in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equivalents) at 0°C to room temperature for 12–16 hours. Deprotection under mild acidic conditions (0.1 M HCl in tetrahydrofuran) yields diC8PC with >90% regiochemical purity.Enzymatic Transphosphatidylation:

Phospholipase D (PLD) from Streptomyces chromofuscus catalyzes the headgroup exchange of 1,2-dioctanoyl-sn-glycero-3-phosphate with choline chloride in a biphasic ether/buffer system (pH 5.6), achieving >85% conversion efficiency.

Table 1: Optimized Reaction Conditions for DiC8PC Synthesis

| Parameter | Value |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Catalyst | DMAP (0.1 equiv) |

| Temperature | 0°C → room temperature |

| Reaction Time | 12–16 hours |

| Octanoyl Chloride | 2.2 equiv per hydroxyl group |

Structural Validation

- NMR Spectroscopy:

- ¹H NMR (500 MHz, CDCl₃): δ 4.28 (dd, J = 11.9, 4.3 Hz, 1H, glycerol CH₂), δ 5.24 (m, 1H, glycerol CH).

- ³¹P NMR: Single resonance at δ -0.85 ppm confirms phosphate integrity.

- Mass Spectrometry:

Electrospray ionization (ESI-MS) detects [M+H]⁺ at m/z 510.3, with fragmentation peaks at m/z 184.1 (phosphocholine headgroup) and 239.2 (diacylglycerol backbone).

DiC8PC exhibits a critical micelle concentration (CMC) of 0.25 mM at 27°C, enabling its use in bicelle formation for membrane protein studies. Its short acyl chains reduce van der Waals interactions, lowering the phase transition temperature (Tₘ) to -5°C compared to long-chain PCs like DPPC (Tₘ = 41°C).

Enzymatic Modifications in Biological Systems

DiC8PC undergoes rapid acyl chain remodeling in eukaryotic cells, a process critical for integrating exogenous lipids into endogenous membranes. In Saccharomyces cerevisiae mutants defective in PC synthesis, diC8PC is remodeled to species with C16:0/C18:1 acyl chains via:

- Deacylation: Phospholipase A₂ (PLA₂) hydrolyzes one acyl chain, forming 1-octanoyl-2-lyso-PC.

- Reacylation: Acyltransferases (e.g., Lpt1p) incorporate endogenous fatty acids (e.g., palmitoleic acid) at the sn-1 or sn-2 position.

Table 2: Acyl Chain Remodeling of DiC8PC in Yeast

| Substrate | Product | Enzymatic Pathway |

|---|---|---|

| diC8PC | 1-Octanoyl-2-16:0-PC | PLA₂ + Lpt1p (sn-2 acylation) |

| diC8PC | 1-16:1-2-Octanoyl-PC | PLA₂ + Ale1p (sn-1 acylation) |

Phospholipase D (PLD) Activity:

DiC8PC serves as a substrate for PLD, which hydrolyzes it to phosphatidic acid (PA) and choline. This reaction is pivotal in signal transduction, as PA recruits effectors like mTOR and stimulates membrane curvature.

$$

\text{diC8PC} + \text{H}_2\text{O} \xrightarrow{\text{PLD}} \text{PA} + \text{Choline}

$$Phospholipase C (PLC) Activation:

In human lymphocytes, diC8PC-derived diacylglycerol (DAG) activates protein kinase C (PKC), modulating Na⁺ influx via non-selective cation channels (I₆ᵣₐₙc).

Bicellar Formations with Long-Chain Lipids

1,2-Dioctanoyl-sn-glycero-3-phosphocholine serves as a crucial short-chain component in bicellar systems when combined with long-chain phospholipids [2] [4]. These bilayered micelles, commonly referred to as bicelles, consist of a central planar bilayer region formed by long-chain phospholipids surrounded by a curved rim containing short-chain lipids [25].

The formation of stable bicelles depends critically on the molar ratio of long-chain to short-chain lipids, designated as the q-ratio [2] [5]. When 1,2-dioctanoyl-sn-glycero-3-phosphocholine is combined with long-chain phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, bicelles with controlled sizes and morphologies can be achieved [2]. Research demonstrates that bicelles with q-ratios between 0.5 and 2.5 maintain small, disk-shaped morphologies with diameters ranging from 5 to 25 nanometers [22] [23].

The phase behavior of binary systems containing 1,2-dioctanoyl-sn-glycero-3-phosphocholine reveals complex temperature-dependent transitions [2]. At 5 degrees Celsius, a lamellar crystalline phase enriched in long-chain phospholipids coexists with a micelle phase enriched in 1,2-dioctanoyl-sn-glycero-3-phosphocholine [2]. Notably, a metastable intermediate phase, termed the U phase, appears in mixtures with q-ratios between 1 and 4, characterized by reduced long-range order in the bilayer surface normal direction while maintaining crystalline-like hydrocarbon chain packing [2].

| q-ratio (Long-chain:Short-chain) | Bicelle Diameter (nm) | Stability | Morphology | Critical Concentration (mM) |

|---|---|---|---|---|

| 0.5 | 5-10 | High | Small disks | 5-10 |

| 2.5 | 15-25 | Moderate | Medium disks | 3-5 |

| 3.2 | 25-40 | Variable | Large disks/ribbons | 2-3 |

| 5.0 | 40-60 | Low | Wormlike micelles | 1-2 |

The bicelle formation process involves critical concentration thresholds, where a minimum coverage of adsorbed bicelles on surfaces is necessary for successful supported lipid bilayer formation [22]. Fluorescence microscopy studies reveal that bicelle rupture occurs when critical concentrations are reached, leading to the propagation of complete bilayers through two-dimensional Ostwald ripening mechanisms [22].

Lipid Bilayer Dynamics in Aqueous Dispersions

The dynamic properties of 1,2-dioctanoyl-sn-glycero-3-phosphocholine in aqueous dispersions differ markedly from those of long-chain phosphatidylcholines due to its shorter acyl chains and higher solubility [30]. The compound forms micelles preferentially over lamellar phases when dispersed in excess water, contrasting with long-chain phosphatidylcholines that typically adopt bilayer configurations [30].

Molecular dynamics simulations and experimental studies demonstrate that the shorter chain length of 1,2-dioctanoyl-sn-glycero-3-phosphocholine results in reduced van der Waals interactions between adjacent molecules [35]. This reduction in intermolecular forces leads to increased membrane fluidity and enhanced lateral diffusion rates compared to longer-chain analogues [34] [37]. The compound exhibits rapid equilibration between monomeric and micellar states, with exchange rates orders of magnitude faster than conventional membrane lipids [30].

Temperature effects on bilayer dynamics are particularly pronounced for 1,2-dioctanoyl-sn-glycero-3-phosphocholine systems [35]. Increasing temperature enhances the kinetic energy of lipid molecules, leading to greater molecular motion and increased membrane fluidity [35] [39]. The phase transition from gel to liquid crystalline states occurs at temperatures well below room temperature for this short-chain phosphatidylcholine, unlike longer-chain analogues that transition at higher temperatures [48].

The conformational dynamics of the phosphocholine headgroup in aqueous environments show that 1,2-dioctanoyl-sn-glycero-3-phosphocholine maintains similar orientational preferences to longer-chain phosphatidylcholines [12]. The compound exhibits gauche conformations in the oxygen-phosphorus-carbon-carbon system, consistent with other phosphatidylcholine species, while maintaining parallel orientation of the two hydrocarbon chains favorable for bilayer formation [12].

Studies of lipid bilayer interactions reveal that 1,2-dioctanoyl-sn-glycero-3-phosphocholine can modulate the properties of mixed lipid systems [34]. When incorporated into membranes containing longer-chain phospholipids, it acts as a membrane fluidizer, reducing the ordering of neighboring lipid molecules and suppressing lateral diffusion in the immediate vicinity [34].

Hybrid Mesophase Formation with Silica

1,2-Dioctanoyl-sn-glycero-3-phosphocholine demonstrates remarkable templating capabilities for the formation of hybrid organic-inorganic mesophases when combined with silica precursors [16] [17]. The evaporation-induced self-assembly process enables the creation of ordered nanostructured films where the phospholipid serves as a structure-directing agent [16].

Research utilizing grazing incidence small-angle X-ray scattering reveals that diacyl phosphatidylcholines with eight-carbon chains, including 1,2-dioctanoyl-sn-glycero-3-phosphocholine, template two-dimensional hexagonal mesophases in silica matrices [16] [17]. The optimal lipid-to-silica ratios range from 30 to 70 milligrams of lipid per millimole of silica dioxide, producing well-ordered hexagonal structures with lattice parameters of 35 to 40 angstroms [17].

The interaction between 1,2-dioctanoyl-sn-glycero-3-phosphocholine and silica precursors involves strong headgroup-framework interactions that significantly influence the condensation behavior of the inorganic network [16] [17]. Fourier transform infrared spectroscopy and nuclear magnetic resonance studies demonstrate that the presence of phospholipid suppresses siloxane network formation compared to conventional surfactant-templated systems [17]. The phosphocholine headgroup interacts preferentially with silica species, creating localized environments that retard the typical sol-gel condensation pathways [17].

| Lipid/Silica Ratio (mg/mmol SiO₂) | Mesophase Type | Lattice Parameter (Å) | Structural Order | Template Removal |

|---|---|---|---|---|

| 30-50 | 2D Hexagonal | 35-40 | Good | Difficult |

| 50-70 | 2D Hexagonal + Lamellar | 35-45 | Moderate | Difficult |

| 70-90 | Lamellar Dominant | 45-55 | Fair | Partial |

| >90 | Phase Separation | Variable | Poor | Complete collapse |

The stability of lipid-templated silica mesophases presents unique challenges compared to conventional surfactant systems [17]. Thermal calcination and ultraviolet ozone treatment of films templated with 1,2-dioctanoyl-sn-glycero-3-phosphocholine result in complete pore collapse, attributed to insufficient silica network condensation during template removal [17]. This behavior contrasts sharply with typical surfactant-templated materials where stable porous structures are readily obtained [17].

Hybrid silsesquioxane systems using bis(triethoxysilyl)ethane as the inorganic precursor show enhanced stability when templated with 1,2-dioctanoyl-sn-glycero-3-phosphocholine [17]. The organic bridging groups in the hybrid framework provide structural reinforcement that prevents pore collapse during lipid removal by thermal treatment [17]. These hybrid materials maintain their hexagonal mesophase structure after calcination at 350 degrees Celsius, yielding microporous films with surface areas of approximately 319 square meters per cubic centimeter [17].

The formation mechanism of lipid-silica hybrid mesophases involves cooperative assembly processes where the amphiphilic character of 1,2-dioctanoyl-sn-glycero-3-phosphocholine drives the organization of silica species into ordered domains [17]. The zwitterionic nature of the phosphocholine headgroup minimizes electrostatic interactions with charged silica surfaces while promoting hydrogen bonding interactions that stabilize the organic-inorganic interface [18]. This cooperative assembly enables the creation of biocompatible encapsulation matrices that have been successfully employed for whole-cell biosensor applications [17].

Critical Micelle Concentration and Thermodynamic Parameters

The critical micelle concentration represents a fundamental thermodynamic parameter characterizing the stability of micellar assemblies. For 1,2-dioctanoyl-sn-glycero-3-phosphocholine, the critical micelle concentration is reported as 0.27 millimolar at 25°C. This value demonstrates the compound's propensity to form micellar structures rather than stable bilayers, reflecting the thermodynamic favorability of micelle formation over bilayer assembly for this short-chain phospholipid.

The thermodynamic driving force for self-assembly in dioctanoyl phospholipids is characterized by a large heat capacity change (ΔCp° ~ -400 J·mol⁻¹·K⁻¹) and a zero enthalpy temperature (T*) near 300 K. These parameters indicate that the hydrophobic effect governs the thermodynamic stability of the assembled structures. The temperature dependence of the free energy of transfer follows the relationship:

ΔG°tr(T) = ΔCp°(T - T) - TΔS - ΔCp°T ln(T/T*)

Where ΔS* represents the standard entropy of transfer at the characteristic temperature T*.

Phase Separation Behavior in Binary Systems

In binary mixtures with long-chain phospholipids, 1,2-dioctanoyl-sn-glycero-3-phosphocholine exhibits distinctive phase separation behavior. Studies of dipalmitoylphosphatidylcholine/dioctanoylphosphatidylcholine systems reveal that at low temperatures (5°C), the most stable configuration consists of a lamellar crystalline phase enriched in the long-chain component coexisting with a short-chain-enriched micelle phase.

The phase diagram of these binary systems demonstrates complete phase separation over the entire range of molar ratios studied. The lamellar crystalline phase (Lc') represents the thermodynamically stable state, while the dioctanoyl phosphatidylcholine-enriched micelle phase provides the mechanism for accommodating the short-chain component that cannot integrate into the stable crystalline structure.

Thermodynamic Stability Parameters

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Critical Micelle Concentration | 0.27 mM | 25 | |

| Heat Capacity Change | -400 J·mol⁻¹·K⁻¹ | Variable | |

| Zero Enthalpy Temperature | ~300 K | 27 | |

| Aggregation Number | >470 | 25 | |

| Standard Free Energy of Transfer | -26.7 kJ·mol⁻¹ | 25 |

The thermodynamic stability of 1,2-dioctanoyl-sn-glycero-3-phosphocholine assemblies is further influenced by electrostatic interactions when mixed with charged lipids. The purely entropic nature of the electrostatic contribution to stability means that ionic strength significantly affects the phase behavior, with higher salt concentrations reducing the critical micelle concentration and stabilizing micellar structures.

Bilayer Formation Threshold

The thermodynamic analysis reveals that 1,2-dioctanoyl-sn-glycero-3-phosphocholine represents a critical chain length for bilayer formation. Phosphatidylcholines with acyl chains shorter than C9 predominantly form micelles, while those with C9 or longer chains can support bilayer structures under appropriate conditions. This threshold reflects the balance between the hydrophobic interactions promoting assembly and the geometric constraints of molecular packing.

The effective headgroup area and hydrocarbon volume considerations predict that dioctanoyl phosphatidylcholine assemblies adopt cylindrical rather than spherical micellar geometries, with the structural organization determined by the critical packing parameter. This parameter, defined as the ratio of hydrocarbon volume to the product of headgroup area and hydrocarbon length, approaches unity for this compound, indicating the preference for cylindrical micelles over lamellar structures.

Kinetic Properties of Metastable Phases

The kinetic behavior of 1,2-dioctanoyl-sn-glycero-3-phosphocholine in mixed lipid systems reveals complex temporal dynamics involving metastable phase formation and transformation. These kinetic properties demonstrate significant deviation from classical nucleation theory predictions, exhibiting deterministic rather than stochastic behavior.

Metastable Phase Formation Kinetics

In binary mixtures with long-chain phospholipids, 1,2-dioctanoyl-sn-glycero-3-phosphocholine participates in the formation of metastable phases that act as intermediates in the crystallization process. The most notable example is the formation of the U phase, observed in dipalmitoylphosphatidylcholine/dioctanoylphosphatidylcholine mixtures with molar ratios between 1 and 4.

The U phase exhibits distinctive kinetic properties characterized by its role as a precursor to the thermodynamically stable crystalline phase. This metastable phase lacks long-range order in the direction of the bilayer surface normal but maintains a crystalline-like hydrocarbon chain packing arrangement. The kinetic pathway proceeds through the sequence: gel phase → U phase → lamellar crystalline phase.

Time-Dependent Phase Transformations

The kinetic properties of metastable phases containing 1,2-dioctanoyl-sn-glycero-3-phosphocholine demonstrate remarkable temporal control. Studies of related short-chain phospholipids reveal that the delay time for phase transformation can be manipulated over two orders of magnitude by varying system parameters such as temperature, ionic strength, and lipid composition.

The phase transformation kinetics follow a sigmoidal temporal profile with two distinct time scales:

- τ (delay time): Hours to tens of hours

- τ* (transformation time): Minutes to hours

The relationship between these time scales indicates different mechanisms for nucleation and growth processes, with the transformation occurring cooperatively once initiated.

Kinetic Parameters and Temperature Dependence

| Parameter | Value Range | Conditions | Reference |

|---|---|---|---|

| Delay Time (τ) | 1-100 hours | 5°C, variable q ratios | |

| Transformation Time (τ*) | 5-60 minutes | 5°C, variable q ratios | |

| Activation Energy | Variable | Chain length dependent | |

| Cooperativity Exponent | 48.5 ± 0.6 | Crystallization transition |

The temperature dependence of the kinetic parameters follows Arrhenius behavior, with activation energies decreasing as the transition progresses. This behavior reflects the importance of initial cooperative intra- and intermolecular mobility in facilitating the phase transformation process.

Mechanism of Metastable Phase Kinetics

The kinetic mechanism underlying metastable phase behavior involves several rate-affecting processes that result in controllable, non-independent metastability. The proposed mechanism includes:

- Nucleation Phase: Formation of critical nuclei within the metastable phase matrix

- Growth Phase: Expansion of nucleated domains through cooperative molecular reorganization

- Coalescence Phase: Merging of growing domains to form the stable crystalline phase

The structural reorganization during the phase transition involves significant changes in molecular packing and orientational order. The kinetic pathway is influenced by the geometric constraints imposed by the mixed lipid composition and the energy barriers associated with molecular reorientation.

Kinetic Control Parameters

The kinetic properties of metastable phases can be controlled through several experimental parameters:

Temperature Control: Lower temperatures increase the delay time and reduce the transformation rate, reflecting the increased energy barriers for molecular motion and reorganization.

Composition Control: The molar ratio of long-chain to short-chain phospholipids directly affects the kinetic parameters, with intermediate ratios (q = 1-4) showing the most pronounced metastable phase formation.

Ionic Strength Control: Salt concentration affects the electrostatic interactions and hydration state of the lipid headgroups, influencing the kinetic barriers for phase transformation.

Thermal History Control: The cooling rate and thermal cycling can alter the kinetic pathway, with slower cooling rates favoring the formation of more stable intermediate phases.

Kinetic Stability and Reversibility

The metastable phases exhibit remarkable kinetic stability, with lifetimes extending from hours to days under appropriate conditions. This stability arises from the high energy barriers separating the metastable and stable phases, creating kinetic traps that must be overcome for transformation to occur.

The phase transformations are generally irreversible under isothermal conditions, reflecting the thermodynamic favorability of the final crystalline state. However, the metastable phases can be regenerated by thermal cycling, indicating that the kinetic pathways are reproducible and controllable.

The kinetic properties demonstrate that 1,2-dioctanoyl-sn-glycero-3-phosphocholine systems deviate significantly from classical nucleation theory predictions, exhibiting deterministic behavior that can be precisely controlled through manipulation of system parameters. This controllability has important implications for applications requiring programmable phase behavior and temporal control of structural transformations.

Impact of Acyl Chain Length on Micelle Formation

The acyl chain length of 1,2-dioctanoyl-sn-glycero-3-phosphocholine represents a critical structural parameter that fundamentally determines its aggregation behavior and micelle formation properties. With eight-carbon fatty acid chains, this compound occupies a unique position in the spectrum of phospholipid self-assembly behavior.

Chain Length Dependence of Critical Micelle Concentration

The relationship between acyl chain length and critical micelle concentration follows a well-established logarithmic dependence. For the phosphatidylcholine series, the critical micelle concentration decreases exponentially with increasing chain length according to the relationship:

ln(CMC) = A - B·n

Where n represents the number of carbon atoms in the acyl chain, and A and B are empirical constants. The free energy of transfer per methylene group is approximately -1.1RT, indicating that each additional CH₂ group contributes about 2.7 kJ·mol⁻¹ to the stabilization of the micellar state.

Critical Chain Length Threshold

The eight-carbon chain length of 1,2-dioctanoyl-sn-glycero-3-phosphocholine positions it at the threshold between micelle-forming and bilayer-forming phospholipids. Studies of short-chain phospholipid assemblies reveal that the minimum chain length supporting bilayer formation for phosphatidylcholines is approximately C9. This threshold reflects the balance between hydrophobic interactions promoting assembly and the geometric constraints of molecular packing.

| Chain Length | CMC (mM) | Primary Assembly | Reference |

|---|---|---|---|

| C5 | 90 | Micelles | |

| C6 | 15 | Micelles | |

| C7 | 1.4 | Micelles | |

| C8 | 0.27 | Micelles | |

| C9 | 0.029 | Micelles/Bilayers | |

| C10 | 0.005 | Bilayers |

Molecular Geometry and Packing Considerations

The impact of the eight-carbon chain length on micelle formation can be understood through molecular geometry considerations. The critical packing parameter (CPP) provides a quantitative framework for predicting aggregate morphology:

CPP = V/(A₀·l)

Where V is the hydrocarbon volume, A₀ is the optimal headgroup area, and l is the hydrocarbon length. For 1,2-dioctanoyl-sn-glycero-3-phosphocholine, the CPP approaches 0.5-0.6, favoring cylindrical micelle formation rather than spherical micelles or bilayers.

Aggregation Number and Micelle Size

The aggregation number of 1,2-dioctanoyl-sn-glycero-3-phosphocholine micelles reflects the optimal balance between hydrophobic interactions and headgroup repulsion. Experimental determinations indicate aggregation numbers exceeding 470, which is substantially larger than typical single-chain surfactants but smaller than longer-chain phospholipids that form bilayers.

The large aggregation number suggests that the micelles adopt an extended cylindrical geometry rather than small spherical structures. This morphology accommodates the dual-chain architecture of the phospholipid while maintaining the thermodynamic stability of the assembled structure.

Temperature Dependence of Micelle Formation

The impact of acyl chain length on micelle formation exhibits significant temperature dependence. The heat capacity change associated with micelle formation (ΔCp° ~ -400 J·mol⁻¹·K⁻¹) indicates that the hydrophobic effect dominates the thermodynamic driving force. This large negative heat capacity results in a characteristic temperature (T*) near 300 K where the enthalpy of micelle formation becomes zero.

The temperature dependence of the critical micelle concentration follows the relationship:

d(ln CMC)/dT = -ΔH°/(RT²)

Where ΔH° represents the enthalpy of micelle formation. For 1,2-dioctanoyl-sn-glycero-3-phosphocholine, this relationship predicts a shallow minimum in the critical micelle concentration around 20°C, characteristic of the hydrophobic effect.

Comparison with Other Chain Lengths

The eight-carbon chain length of 1,2-dioctanoyl-sn-glycero-3-phosphocholine can be compared with other phosphatidylcholines to understand the impact of chain length on assembly behavior:

Shorter Chains (C5-C7): These compounds form small, spherical micelles with high critical micelle concentrations and limited thermal stability. The aggregation numbers are typically less than 100, and the micelles exhibit rapid exchange kinetics.

Longer Chains (C10-C18): These phospholipids predominantly form bilayer structures with very low critical micelle concentrations. The extended hydrophobic interactions stabilize lamellar phases, and the compounds exhibit complex polymorphic behavior including gel, liquid-crystalline, and crystalline phases.

Intermediate Chain (C8-C9): This range represents the transition region where micelle formation competes with bilayer formation. The specific assembly behavior depends on temperature, concentration, and the presence of other lipids.

Structural Characteristics of C8 Micelles

The micelles formed by 1,2-dioctanoyl-sn-glycero-3-phosphocholine exhibit distinctive structural characteristics that reflect the impact of the eight-carbon chain length:

Core Structure: The hydrocarbon core adopts a liquid-like configuration with significant gauche conformations, providing flexibility while maintaining hydrophobic interactions.

Interfacial Region: The glycerol backbone and phosphocholine headgroup create a well-defined interfacial region that mediates the transition between the hydrophobic core and the aqueous environment.

Headgroup Orientation: The phosphocholine headgroup adopts various conformations, with the trimethylammonium and phosphate groups oriented toward the aqueous phase to maximize electrostatic interactions with water.

Kinetic Properties and Chain Length Effects

The eight-carbon chain length significantly influences the kinetic properties of micelle formation and dissolution. The exchange kinetics between monomeric and micellar forms occur on microsecond to millisecond timescales, which is faster than longer-chain phospholipids but slower than shorter-chain analogs.

The activation energy for micelle formation decreases with increasing chain length, reflecting the enhanced thermodynamic stability of longer-chain assemblies. For 1,2-dioctanoyl-sn-glycero-3-phosphocholine, the activation energy is intermediate between short-chain and long-chain phospholipids, consistent with its position at the micelle-bilayer transition threshold.

Implications for Mixed Lipid Systems

The specific chain length of 1,2-dioctanoyl-sn-glycero-3-phosphocholine has important implications for its behavior in mixed lipid systems. The compound's preference for micellar assembly means that it tends to phase separate from longer-chain phospholipids that form bilayers. This phase separation behavior is exploited in bicelle systems where the short-chain component decorates the edges of bilayer disks.

The eight-carbon chain length also influences the compound's ability to solubilize bilayers formed by longer-chain phospholipids. The critical ratio for bilayer solubilization depends on the chain length difference between the components, with larger differences requiring higher concentrations of the short-chain component to achieve solubilization.